molecular formula C16H11Cl2N B11836803 4,8-Dichloro-6-methyl-2-phenylquinoline CAS No. 1153165-79-7

4,8-Dichloro-6-methyl-2-phenylquinoline

Cat. No.: B11836803
CAS No.: 1153165-79-7
M. Wt: 288.2 g/mol
InChI Key: IQGWMLKBQLEFQG-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methyl-2-phenylquinoline is a synthetically produced quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of heterocyclic aromatic compounds known for their diverse biological activities. The quinoline scaffold is a prominent construction motif in the development of new therapeutic agents, particularly in the field of oncology . Research indicates that quinoline derivatives can function as potent growth inhibitors by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Furthermore, this class of compounds has demonstrated excellent results through various other mechanisms, including the inhibition of angiogenesis and the disruption of cell migration . Beyond anticancer applications, quinoline derivatives are also extensively investigated as DNA gyrase inhibitors for developing novel antibacterial agents. DNA gyrase is a critical target for antibiotics, and inhibiting this enzyme interferes with bacterial DNA replication, leading to cell death . The specific substitution pattern on the quinoline core—featuring chloro, methyl, and phenyl groups at the 4,8; 6; and 2 positions, respectively—is strategically designed to modulate the compound's electronic properties, binding affinity, and overall bioactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules or to explore new pathways in the development of targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153165-79-7

Molecular Formula

C16H11Cl2N

Molecular Weight

288.2 g/mol

IUPAC Name

4,8-dichloro-6-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11Cl2N/c1-10-7-12-13(17)9-15(11-5-3-2-4-6-11)19-16(12)14(18)8-10/h2-9H,1H3

InChI Key

IQGWMLKBQLEFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4,8 Dichloro 6 Methyl 2 Phenylquinoline and Analogous Structures

Classical and Contemporary Synthesis Approaches to Quinoline (B57606) Derivatives

The foundational methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant today, albeit with numerous modifications and improvements. These classical reactions provide versatile pathways to a wide array of substituted quinolines.

Friedländer Condensation: Theoretical Underpinnings and Practical Applications

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline rings. jk-sci.comorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). jk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases, or in some cases, can proceed thermally. jk-sci.comorganicreactions.org

Theoretical Underpinnings: The mechanism of the Friedländer synthesis has been the subject of detailed study. Two primary pathways are proposed. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. The second proposed mechanism begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.orgresearchgate.net The reaction conditions, including the catalyst and solvent, can influence the operative mechanism. researchgate.net

Practical Applications: The versatility of the Friedländer synthesis lies in the wide variety of commercially available starting materials, allowing for the preparation of a diverse range of substituted quinolines. jk-sci.com For the synthesis of a molecule like 4,8-dichloro-6-methyl-2-phenylquinoline, a potential Friedländer approach would involve the condensation of 2-amino-3,5-dichlorobenzophenone with a suitable carbonyl compound.

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
o-Aminoaryl aldehydeKetone with α-methylene groupAcid (e.g., p-toluenesulfonic acid) or Base (e.g., NaOH)Substituted Quinoline
o-Aminoaryl ketoneAldehyde with α-methylene groupHeat, Solvent-freeSubstituted Quinoline
o-Aminoaryl aldehydeβ-DiketoneIodinePolysubstituted Quinoline

Skraup, Doebner-Miller, and Combes Syntheses: Mechanistic Insights and Adaptations

These named reactions represent important variations of quinoline synthesis, typically employing anilines as the starting material.

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is known for being vigorous. wikipedia.org The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring.

Doebner-Miller Reaction: This reaction is a more general method for synthesizing substituted quinolines and is considered an extension of the Skraup synthesis. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. synarchive.comslideshare.net The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of aldehydes or ketones. wikipedia.org The mechanism is thought to involve the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The mechanism involves the initial formation of a Schiff base (enamine) intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.orgyoutube.com This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product. wikipedia.org The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org

Reaction Name Starting Materials Key Reagents Product Type
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Quinoline
Doebner-Miller ReactionAniline, α,β-Unsaturated carbonylAcid catalyst (e.g., HCl)Substituted Quinolines
Combes SynthesisAniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)2,4-Disubstituted Quinolines

Conrad-Limpach-Knorr Reaction and Related Ring-Closing Strategies

The Conrad-Limpach-Knorr synthesis provides a route to hydroxyquinolines (quinolones). quimicaorganica.org This method involves the reaction of an aniline with a β-ketoester. wikipedia.orgscribd.com The reaction conditions, particularly the temperature, dictate the regiochemical outcome. At lower temperatures, the aniline preferentially adds to the keto group, leading to the formation of a β-arylaminoacrylate, which upon thermal cyclization yields a 4-hydroxyquinoline (Conrad-Limpach product). wikipedia.org At higher temperatures, the aniline reacts with the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (Knorr product). wikipedia.org

Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental footprint of quinoline synthesis. Transition metal catalysis, in particular, has opened up new avenues for constructing the quinoline scaffold. ias.ac.in

Transition Metal-Catalyzed Cyclization Reactions (e.g., Rhodium-Catalyzed C-H Alkenylation)

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been effectively employed in the synthesis of quinolines through various C-H activation and cyclization strategies. ias.ac.inacs.org These methods often allow for the construction of complex quinoline derivatives from simple and readily available starting materials. ias.ac.in

Rhodium-catalyzed C-H alkenylation is a powerful tool for the functionalization of N-heterocycles. nih.gov In the context of quinoline synthesis, rhodium catalysts can facilitate the coupling of anilines with alkynes or alkenes. mdpi.com For instance, rhodium(III)-catalyzed C-H activation of an aniline followed by coupling with an alkyne can lead to a cyclized product that, upon subsequent reaction steps, yields a substituted quinoline. rsc.org The use of a directing group on the aniline nitrogen can control the regioselectivity of the C-H activation, providing a route to specifically substituted quinoline derivatives. acs.orgresearchgate.net

Metal Nanoparticle-Catalyzed Alkynyl Cyclization for Heterocycle Formation

The use of metal nanoparticles as catalysts represents a burgeoning area in organic synthesis, offering advantages such as high catalytic activity, stability, and recyclability. acs.orgsemanticscholar.org Various metal nanoparticles, including gold, silver, copper, and palladium, have been shown to catalyze the cyclization of alkynes to form a range of heterocyclic compounds. researchgate.net

In the synthesis of quinolines, metal nanoparticles can catalyze the reaction between an aniline and an alkyne. For example, iron oxide nanoparticles have been used to catalyze the formation of a propargylamine intermediate from an aniline, an aldehyde, and an alkyne. acs.orgnih.gov This intermediate can then undergo an intramolecular hydroarylation and subsequent oxidation to form the quinoline ring. nih.gov Copper nanoparticles have also been employed in similar transformations, leveraging their ability to activate the C-H bonds of the aniline for reaction with the alkyne. acs.org These nanocatalyzed methods often proceed under milder conditions and with greater efficiency than their homogeneous counterparts. nih.gov

Catalyst Type Reaction Key Features
Rhodium ComplexesC-H Alkenylation/AnnulationHigh regioselectivity, mild reaction conditions, broad substrate scope.
Copper NanoparticlesA³ Coupling/CyclizationRecyclable catalyst, high atom economy, good to excellent yields.
Iron NanoparticlesPropargylamine Synthesis/CyclizationEnvironmentally benign, synergistic catalytic effects.

Advanced Synthetic Techniques and Green Chemistry Considerations

The paradigm in organic synthesis has shifted towards methodologies that minimize waste, energy consumption, and the use of hazardous substances. tandfonline.com For quinoline synthesis, this involves leveraging alternative energy sources and environmentally benign reaction conditions to improve efficiency and sustainability.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. pharmaerudition.org Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules. mdpi.com This technique often leads to dramatic reductions in reaction times, increased product yields, and higher purity of the final compounds. benthamdirect.comfigshare.com

The application of MAOS is well-documented for various quinoline syntheses, including the Friedländer, Doebner-von Miller, and Skraup reactions. tandfonline.comnih.gov For instance, a one-pot, three-component condensation reaction to produce quinoline derivatives that required 4-6 hours using conventional heating was completed in just 8-10 minutes under microwave irradiation, with yields improving from 72-90% to 88-96%. tandfonline.com Similarly, the synthesis of 3,4-disubstituted 2-quinolinones was accomplished in minutes with moderate to excellent yields under microwave conditions, a significant improvement over traditional methods. figshare.com

The table below illustrates the enhanced efficiency of MAOS compared to conventional heating for quinoline synthesis.

Reaction TypeCatalyst/ConditionsConventional Method (Time)Microwave Method (Time)Yield (Conventional)Yield (MAOS)Reference
Three-Component Condensation Catalyst-free, Ethanol4–6 h8–10 min72–90%88–96% tandfonline.com
Friedländer Synthesis p-TSA, Solvent-free2.5–4.5 h3–8 min81–93%89–96% organic-chemistry.org
Quinolinone Synthesis Triethylamine, 150°CNot specifiedMinutesNot specifiedModerate-Excellent figshare.com
Pyrimido[4,5-b]quinolones p-TSA, WaterNot specified2.5–3.5 hNot specified60–94% tandfonline.com

Solvent-Free Conditions and Environmentally Benign Reagents in Quinoline Preparation

In alignment with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile and toxic organic solvents. tandfonline.comijpsjournal.com Solvent-free, or "neat," reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates. organic-chemistry.org

Several named reactions for quinoline synthesis have been successfully adapted to solvent-free conditions. The Friedländer synthesis, for example, can be efficiently carried out by heating a 2-aminoaryl ketone and a compound with an α-methylene group without any solvent, often catalyzed by solid acids like p-toluenesulfonic acid (p-TSA) or molecular iodine. organic-chemistry.orgjk-sci.com Mechanical grinding (mechanosynthesis) is another solvent-free technique that uses mechanical force to initiate reactions between solid reactants. ijpsjournal.com

The choice of reagents and catalysts is also critical. There is a growing trend towards using water as a green solvent or employing environmentally benign catalysts. tandfonline.com Researchers have investigated alternatives to traditional harsh acids, utilizing catalysts such as ionic liquids, deep eutectic solvents (DESs), or recyclable solid-supported catalysts to facilitate quinoline synthesis under milder conditions. ijpsjournal.com Formic acid has also been explored as a versatile and eco-friendly catalyst that can promote quinoline synthesis with reduced waste and improved selectivity. ijpsjournal.com

Strategic Functionalization and Halogenation Methodologies

The synthesis of a specific target like this compound requires precise control over the introduction of each substituent onto the quinoline core. This involves a combination of foundational ring-forming reactions and subsequent regioselective functionalization steps.

Directed Halogenation of the Quinoline Ring System

Selective halogenation of the quinoline ring is a challenging but essential step for obtaining compounds like the target molecule. The electronic properties of the quinoline system, with a relatively electron-deficient pyridine (B92270) ring and an electron-rich benzene (B151609) ring, dictate the sites of electrophilic substitution.

Under acidic conditions, where the quinoline nitrogen is protonated, electrophilic attack occurs preferentially on the benzene ring at the C5 and C8 positions. pjsir.org A classic method for the direct chlorination of quinoline involves using gaseous chlorine in concentrated sulfuric acid with silver sulfate as a catalyst, which yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org Further chlorination of either 8-chloroquinoline or 5-chloroquinoline under these conditions leads to the formation of 5,8-dichloroquinoline. pjsir.org

Another key reaction for introducing chlorine is the Vilsmeier-Haack reaction. chemijournal.com This reaction, typically used for formylation, can also achieve cyclization and chlorination in one step, starting from substituted acetanilides to produce 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com The hydroxy groups at the C2 and C4 positions of a quinolinone precursor can also be converted to chloro substituents using reagents like phosphoryl chloride (POCl₃). mdpi.com A process for preparing 4,8-dichloroquinoline (B1582372) specifically involves cyclizing 3-(chloroanilino)propionic acid and then chlorinating the resulting 4-oxo-tetrahydroquinoline with phosphorus oxychloride. google.com

More modern, metal-free methods have also been developed for regioselective halogenation. For instance, an operationally simple protocol uses trihaloisocyanuric acids as an atom-economical halogen source to achieve C5-H halogenation on 8-substituted quinolines with high regioselectivity at room temperature. rsc.orgresearchgate.netnih.gov

Introduction of Methyl and Phenyl Substituents at Specific Positions

The introduction of the methyl group at C6 and the phenyl group at C2 is typically achieved during the initial construction of the quinoline ring system using classical named reactions.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgalfa-chemistry.com To synthesize a 6-methyl-2-phenylquinoline core, one would start with a 2-amino-5-methylbenzophenone (to provide the C6-methyl and the C2-phenyl groups) and react it with a ketone containing an α-methylene group. jk-sci.comwikipedia.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com To obtain the desired substitution pattern, 4-methylaniline (p-toluidine) would be reacted with an α,β-unsaturated ketone like chalcone (1,3-diphenyl-2-propen-1-one). This approach is a common route to 2- and/or 4-substituted quinolines. nih.gov

These foundational reactions establish the core substitution pattern, which can then be subjected to further functionalization, such as the halogenation steps described previously. The presence of a bulky phenyl group at the C2 position can also influence subsequent reactions, for example by preventing N-alkylation in certain cases. acs.org

One-Pot Multi-Component Reactions for Polysubstituted Quinolines

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. researchgate.netrsc.org These reactions are prized for their high atom economy, operational simplicity, and their ability to quickly generate diverse libraries of compounds. researchgate.netacs.org

Many MCRs for quinoline synthesis are variations of the classical named reactions, adapted for a one-pot procedure. For instance, catalyst-free, one-pot MCRs involving reactants like benzene-1,3-diol, an aldehyde, ammonium acetate, and acetoacetanilide can produce highly substituted quinolines under microwave irradiation in a matter of minutes. tandfonline.com These one-pot approaches often align with green chemistry principles by reducing the number of synthetic steps, minimizing purification of intermediates, and lowering solvent consumption. tandfonline.compharmaerudition.org The combination of MCRs with microwave assistance is a particularly powerful strategy for the rapid and sustainable synthesis of complex polysubstituted quinolines. tandfonline.comnih.gov

Elucidation of Reaction Mechanisms and Synthetic Pathway Intermediates

Mechanistic Investigations of Quinoline (B57606) Ring Formation Reactions

The synthesis of 4,8-dichloro-6-methyl-2-phenylquinoline can be approached through several classical methods, most notably the Doebner-von Miller reaction and the Friedländer synthesis. Each pathway involves a distinct sequence of molecular interactions to construct the fused heterocyclic ring system.

A plausible Doebner-von Miller approach would involve the reaction of 3,5-dichloro-4-methylaniline (B1300165) with an α,β-unsaturated carbonyl compound, such as benzalacetone (4-phenyl-3-buten-2-one). The mechanism, while debated, is generally understood to proceed under strong acid catalysis. wikipedia.org One proposed pathway begins with the 1,4-conjugate addition of the aniline (B41778) nitrogen to the activated enone, forming a β-anilino ketone intermediate. Subsequent acid-catalyzed intramolecular cyclization via electrophilic aromatic substitution onto the aniline ring forms a 1,2-dihydroquinoline (B8789712) intermediate. The final step is an oxidation reaction, which aromatizes the dihydroquinoline to the stable quinoline ring system. wikipedia.orgyoutube.com An alternative mechanistic proposal, supported by isotope-scrambling experiments, suggests an initial condensation followed by a fragmentation-recombination sequence. nih.govresearchgate.net

Alternatively, the Friedländer synthesis offers another viable route. wikipedia.org This pathway would utilize 2-amino-3,5-dichlorobenzophenone as a key precursor, which would then be condensed with a ketone containing an α-methylene group, such as acetone (B3395972). Two primary mechanistic pathways are considered for the Friedländer synthesis. wikipedia.orgresearchgate.net The first involves an initial, rate-limiting aldol (B89426) addition of the enolate of acetone to the carbonyl group of the 2-aminobenzophenone (B122507), forming an aldol adduct. This intermediate then rapidly undergoes intramolecular cyclization (amine addition to the ketone) and subsequent dehydration to yield the final quinoline product. researchgate.net The second pathway proposes an initial formation of a Schiff base between the aniline and acetone, followed by an intramolecular aldol condensation and dehydration. wikipedia.org

Characterization and Analysis of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the synthetic pathways toward this compound, several key intermediates are proposed, though their high reactivity often makes isolation challenging.

In the Doebner-von Miller pathway, the primary intermediate is the β-(3,5-dichloro-4-methylanilino) ketone. Studies on related reactions have allowed for the isolation of such β-arylamino ketones, which can be characterized using standard spectroscopic techniques. researchgate.netresearchgate.net The subsequent cyclized intermediate is a 1,2-dihydroquinoline derivative. This species is typically unstable and readily oxidizes to the aromatic quinoline. acs.org Its presence can sometimes be inferred or detected in situ before the final oxidation step.

For the Friedländer synthesis, the proposed aldol adduct and Schiff base intermediates are generally considered too short-lived for isolation under typical reaction conditions. researchgate.net However, their formation is supported by kinetic studies and trapping experiments in analogous systems. Spectroscopic monitoring of the reaction, for example by IR spectroscopy, could potentially identify the transient disappearance of the 2-aminobenzophenone N-H stretching bands and the appearance of imine (C=N) or hydroxyl (O-H) signals corresponding to the Schiff base or aldol adduct, respectively. nih.gov

Below is a table summarizing the expected spectroscopic data for a key proposed intermediate in the Doebner-von Miller synthesis.

IntermediateTechniqueExpected Spectroscopic Data
β-(3,5-dichloro-4-methylanilino)-4-phenylbutan-2-one¹H NMR Signals for aromatic protons of both rings, a singlet for the methyl group on the aniline ring, aliphatic proton signals for the butanone backbone, and a broad singlet for the N-H proton.
¹³C NMR Aromatic carbon signals, signals for the methyl group, aliphatic carbons, and a signal for the carbonyl carbon (C=O) typically around 200-210 ppm.
IR Absorption band for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch (around 1715 cm⁻¹), and aromatic C-H stretches.
Mass Spec A molecular ion peak corresponding to the calculated mass of the intermediate.

Theoretical Studies on Transition States in Quinoline Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the energetics of reaction pathways and the structures of high-energy transition states that are inaccessible experimentally. researchgate.netnih.gov For the synthesis of this compound, DFT calculations can be employed to model the proposed mechanisms (e.g., Doebner-von Miller or Friedländer) and determine the most energetically favorable route.

Such studies involve calculating the potential energy surface of the reaction. By mapping the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The highest point on this profile corresponds to the rate-determining step of the reaction. Theoretical calculations can elucidate the geometry of the transition state, showing which bonds are breaking and which are forming. For instance, in the Friedländer synthesis, DFT could be used to compare the activation energies of the initial aldol addition versus the initial Schiff base formation to determine the preferred mechanistic pathway under specific conditions. nih.govresearchgate.net

These computational models can also predict how substituents on the aromatic rings influence the activation barriers, providing insight into the electronic effects that govern the reaction rate and regioselectivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can be calculated to assess their chemical reactivity. researchgate.net

The table below outlines the key energetic parameters that would be determined from a theoretical study of a reaction step.

ParameterSymbolDescription
Activation EnergyEₐThe minimum energy required to initiate the chemical reaction, representing the energy barrier of the transition state.
Gibbs Free Energy of ActivationΔG‡The change in Gibbs free energy between the reactants and the transition state; determines the reaction rate.
Enthalpy of ActivationΔH‡The change in enthalpy between the reactants and the transition state.
Entropy of ActivationΔS‡The change in entropy between the reactants and the transition state; reflects the degree of order in the transition state.

Influence of Catalysts and Reaction Conditions on Mechanistic Outcomes

The choice of catalyst and reaction conditions critically impacts the efficiency, selectivity, and even the operative mechanism of quinoline synthesis. Both the Doebner-von Miller and Friedländer reactions are highly sensitive to these parameters.

Catalysts: The Doebner-von Miller reaction is almost exclusively catalyzed by strong acids. Brønsted acids like sulfuric acid or hydrochloric acid are traditional choices, while Lewis acids such as tin tetrachloride, scandium(III) triflate, and iodine have also been employed. wikipedia.orgslideshare.net The acid protonates the α,β-unsaturated carbonyl, activating it for nucleophilic attack by the aniline. The Friedländer synthesis is more versatile and can be catalyzed by either acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium tert-butoxide). jk-sci.comorganic-chemistry.orgorganic-chemistry.org The catalyst choice can dictate the initial step; acid catalysis may favor the aldol pathway by promoting enol formation, while base catalysis promotes enolate formation. In recent years, heterogeneous catalysts like Amberlyst-15 resin, silica (B1680970) nanoparticles, and various metal oxides have been developed to facilitate easier workup and catalyst recycling. nih.govnih.gov

Reaction Conditions: Temperature and solvent play crucial roles. Traditional methods often require high temperatures under reflux conditions. jk-sci.com However, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, often under solvent-free conditions. nih.gov The solvent can influence reaction pathways; for example, two-phase solvent systems have been used in the Doebner-von Miller synthesis to sequester the carbonyl substrate in an organic phase, thereby minimizing acid-catalyzed polymerization and improving yields. researchgate.netnih.gov The development of "green" methodologies has led to the use of environmentally benign solvents like water or ionic liquids, which can also act as catalysts. nih.goviipseries.org

The following table summarizes the effects of different catalytic and conditional approaches on quinoline synthesis.

ParameterVariationEffect on Mechanistic Outcome
Catalyst Brønsted Acid (e.g., H₂SO₄)Promotes carbonyl activation and cyclization; can lead to side reactions like polymerization. nih.gov
Lewis Acid (e.g., Sc(OTf)₃)Coordinates to the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack. wikipedia.org
Base (e.g., KOH)Promotes enolate formation for the aldol condensation step in the Friedländer synthesis. organic-chemistry.org
Heterogeneous (e.g., SiO₂ NPs)Offers high surface area for reaction, easy separation, and reusability; promotes green chemistry. nih.gov
Conditions High Temperature (Reflux)Provides energy to overcome activation barriers but can lead to degradation of reactants or products.
Microwave IrradiationAllows for rapid, uniform heating, often leading to shorter reaction times and higher yields. nih.gov
Solvent-FreeReduces environmental impact and simplifies purification; often paired with microwave or solid catalysts. nih.gov
Ionic LiquidCan act as both solvent and catalyst, offering unique solubility and catalytic properties. nih.gov

Derivatization Strategies and Scaffold Modification for Targeted Research

Strategic Functionalization of the 4,8-Dichloro-6-methyl-2-phenylquinoline Core

The this compound scaffold is primed for a variety of functionalization reactions, primarily targeting the reactive chloro substituents. The differential reactivity of the chlorine atoms at the C4 and C8 positions is a key feature that allows for selective modifications. Generally, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution reactions compared to the sterically hindered and less electronically activated chlorine at the C8 position. This reactivity difference is a cornerstone of strategic functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be selectively performed at the C4 position. For instance, in a Suzuki-Miyaura coupling, an aryl or heteroaryl boronic acid can be coupled to the C4 position in the presence of a palladium catalyst and a suitable base, leading to the synthesis of 4-aryl-8-chloro-6-methyl-2-phenylquinolines. Similarly, terminal alkynes can be introduced at the C4 position via Sonogashira coupling, yielding 4-alkynyl derivatives.

Nucleophilic aromatic substitution (SNAr) reactions provide another facile route for functionalization. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C4-chloro group under relatively mild conditions. This allows for the introduction of diverse functional groups, thereby enabling the fine-tuning of the molecule's properties for specific research applications.

Below is a table summarizing common functionalization strategies for the 4,8-dichloroquinoline (B1582372) core, which are expected to be applicable to the this compound scaffold.

Reaction TypePositionReagents and ConditionsProduct Type
Suzuki-Miyaura Coupling C4Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)4-Aryl-8-chloro-6-methyl-2-phenylquinoline
Sonogashira Coupling C4Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)4-Alkynyl-8-chloro-6-methyl-2-phenylquinoline
Buchwald-Hartwig Amination C4Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)4-Amino-8-chloro-6-methyl-2-phenylquinoline
Nucleophilic Aromatic Substitution (SNAr) C4Amine (R₂NH), Thiol (RSH), or Alkoxide (RO⁻)4-Substituted-8-chloro-6-methyl-2-phenylquinoline

Exploration of Substituent Effects on Chemical Reactivity and Synthetic Accessibility

The existing substituents on the this compound core play a crucial role in modulating its chemical reactivity and influencing the feasibility of synthetic transformations.

The 2-phenyl group , being an electron-withdrawing substituent through inductive effects and capable of resonance, influences the electron density of the quinoline (B57606) ring system. This can impact the reactivity of the chloro groups towards nucleophilic attack. While the phenyl group is not directly conjugated with the C4 or C8 positions in a way that would dramatically alter their reactivity through resonance, its electronic influence is a factor to consider in reaction kinetics.

The most significant factor governing reactivity is the inherent electronic and steric environment of the chloro-substituted positions. The C4-chloro group is situated on the heterocyclic ring and is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen. In contrast, the C8-chloro group is on the carbocyclic ring and is sterically hindered by the peri-hydrogen at the C1 position of the quinoline ring system. This steric hindrance makes the C8 position less accessible to incoming nucleophiles and reagents, thereby contributing to the observed regioselectivity in substitution reactions.

The interplay of these electronic and steric effects allows for a predictable pattern of reactivity, making the this compound scaffold an attractive starting material for the synthesis of complex, selectively functionalized molecules.

Development of Hybrid Quinoline Scaffolds for Enhanced Research Utility

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery and materials science. The this compound core is an excellent platform for the development of such hybrid scaffolds. The ability to selectively functionalize the C4 position allows for the covalent linkage of other molecular entities with desired properties.

For instance, the C4 position can be tethered to other heterocyclic systems known for their biological activity, such as pyrazoles, imidazoles, or triazoles, via a suitable linker. This can be achieved by first introducing a reactive handle at the C4 position, such as an amino or carboxyl group, followed by coupling with the desired heterocyclic moiety.

Another approach involves the direct coupling of a bioactive molecule to the C4 position. For example, a known enzyme inhibitor or receptor ligand could be modified with a nucleophilic group and then reacted with the this compound core to generate a hybrid molecule with potentially synergistic or dual-action properties.

The development of these hybrid scaffolds expands the chemical space accessible from the this compound core and enhances its utility in the exploration of new chemical entities with tailored functions.

Regioselective Introduction of Additional Functional Groups

The differential reactivity of the C4 and C8 chloro groups is the primary determinant of regioselectivity in the functionalization of the this compound scaffold. As established, the C4 position is the more reactive site for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This inherent regioselectivity can be exploited to sequentially introduce different functional groups at the C4 and C8 positions.

A typical strategy would involve the initial selective functionalization of the C4 position under relatively mild conditions. The resulting 4-substituted-8-chloro-6-methyl-2-phenylquinoline can then be subjected to a second functionalization reaction at the C8 position, which typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to overcome the lower reactivity of the C8-chloro group.

For example, a palladium-catalyzed amination could be performed selectively at the C4 position using a standard catalyst system. The resulting 4-amino-8-chloro derivative could then undergo a Suzuki coupling at the C8 position using a more reactive palladium catalyst and ligand combination to introduce an aryl group. This stepwise approach allows for the controlled and regioselective synthesis of disubstituted quinolines with distinct functionalities at the C4 and C8 positions.

The table below illustrates the regioselective functionalization of a 4,8-dichloroquinoline scaffold, which serves as a model for the target compound.

StepReactionPositionReagents and ConditionsIntermediate/Product
1Palladium-Catalyzed AminationC4Amine, Pd₂(dba)₃, BINAP, NaOtBu, Dioxane, Reflux4-Amino-8-chloro-6-methyl-2-phenylquinoline
2Suzuki-Miyaura CouplingC8Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C4-Amino-8-aryl-6-methyl-2-phenylquinoline

This regioselective control is a powerful aspect of the chemistry of this compound, enabling the synthesis of a diverse array of complex molecules with precisely defined structures for targeted research endeavors.

Structure Activity Relationship Sar Studies for 4,8 Dichloro 6 Methyl 2 Phenylquinoline Analogs

Influence of Halogen Substituents (e.g., Chlorine at C-4, C-8) on Molecular Interactions

The presence and position of halogen substituents on the quinoline (B57606) core are critical determinants of molecular interactions and subsequent biological outcomes. In the case of 4,8-dichloro-6-methyl-2-phenylquinoline, the chlorine atoms at the C-4 and C-8 positions significantly influence its properties.

The chlorine atom at the C-4 position of the quinoline ring is known to affect the compound's reactivity and biological properties. ontosight.ai This substituent can form hydrophobic bonds with corresponding pockets in biological targets. wikipedia.org For instance, in the context of VEGFR-2 inhibition, a terminal phenyl group substituted with chlorine in the para-position can engage in such hydrophobic interactions. wikipedia.org The 4-chloroquinoline (B167314) scaffold is a key feature in some antimalarial compounds, suggesting its importance in molecular interactions within that therapeutic area. nih.govnih.gov

Table 1: Influence of Halogen Substituents on Molecular Interactions

Substituent Position Potential Influence on Molecular Interactions
Chlorine C-4 Affects reactivity and biological properties; can form hydrophobic bonds. ontosight.aiwikipedia.org
Chlorine C-8 Contributes to the overall electronic and steric profile; a common feature in biologically active quinolines. ontosight.ai
Dichloro Pattern C-4 and C-8 Increases lipophilicity; modulates electron density of the quinoline ring. nih.govresearchgate.net

Impact of the Methyl Group at C-6 on Conformational Preferences and Ligand Binding

From a chemical perspective, the methyl group is electron-donating, which can subtly alter the electronic distribution within the quinoline ring. This can, in turn, affect the strength of interactions with target molecules. In broader studies of quinoline derivatives, the substitution pattern on the benzene (B151609) ring portion of the quinoline nucleus is a key factor in tuning biological activity. acs.org

While direct conformational studies on this compound are not widely available, the principles of conformational analysis suggest that the methyl group would have a preferred rotational orientation to minimize steric clash with adjacent atoms. mdpi.comnih.gov This preferred conformation could be a key factor in its interaction with a specific biological target.

Table 2: Potential Impact of the C-6 Methyl Group

Feature Potential Impact
Steric Hindrance May influence the orientation of other substituents and the overall molecular conformation. benthamscience.com
Electronic Effects The electron-donating nature of the methyl group can modulate the electron density of the quinoline ring system. acs.org
Ligand Binding The size and position of the methyl group can affect how the molecule fits into a binding site. benthamscience.com

Role of the Phenyl Group at C-2 in Modulating Biological Activity Profiles

The phenyl group at the C-2 position is a significant contributor to the biological activity profiles of 2-phenylquinoline (B181262) derivatives. This substituent can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, which are crucial for ligand-receptor binding. The 2-phenylquinoline scaffold has been identified as a privileged structure in the development of compounds with a range of biological activities. acs.orgnih.gov

The orientation of the phenyl group relative to the quinoline core can be a critical determinant of activity. The presence of substituents on this phenyl ring can further modulate the biological effects. For example, in a series of 2-phenylquinolines, substitutions on the phenyl group were found to be important for their activity as antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov

Table 3: Role of the C-2 Phenyl Group

Feature Role in Biological Activity
Molecular Recognition Participates in hydrophobic and pi-stacking interactions with biological targets.
Scaffold for Activity The 2-phenylquinoline core is a recognized privileged structure in medicinal chemistry. acs.orgnih.gov
Modulation of Potency Substitutions on the phenyl ring can fine-tune the biological activity of the compound. nih.gov

Positional Effects of Functional Groups on Molecular Recognition and Research Outcomes

For instance, the terminal substituent aromatic ring, in this case, the C-2 phenyl group, can form hydrophobic bonds with a hydrophobic pocket of a target, and this interaction can be enhanced by substituents like chlorine. wikipedia.org The relative positions of these groups are critical; a slight shift in the position of a substituent can lead to a significant loss of activity, as it may disrupt key interactions with the target.

Rational Design Principles for Modulating Research Efficacy through Structural Modifications

The rational design of analogs of this compound is guided by the principles of medicinal chemistry, aiming to optimize its properties for a specific research application. nih.govmanchester.ac.uk This involves making systematic structural modifications to enhance potency, selectivity, and other desirable characteristics.

Key strategies for the rational design of quinoline-based compounds include:

Modification of Substituents: Altering the nature and position of substituents on both the quinoline and phenyl rings can lead to improved interactions with the target. nih.govmanchester.ac.uk For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, while varying the size of the substituent can probe the steric constraints of the binding site. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved profiles. For instance, a chlorine atom might be replaced by a trifluoromethyl group to alter lipophilicity and metabolic stability.

Scaffold Hopping: While maintaining the key pharmacophoric elements, the core quinoline scaffold could be replaced with other heterocyclic systems to explore new chemical space and potentially discover compounds with novel properties.

Hybridization: Combining the this compound scaffold with other known active fragments can lead to hybrid molecules with dual or enhanced activity.

Through such rational design approaches, it is possible to systematically explore the chemical space around the parent compound and develop new analogs with tailored properties for specific research purposes. nih.govmanchester.ac.uk

Molecular Target Identification and Mechanistic Pathways of Action in Research Models

Interaction with Key Enzymes and Proteins

The quinoline (B57606) scaffold is a foundational structure for a variety of inhibitors targeting key enzymes involved in cellular proliferation and survival. While direct studies on 4,8-dichloro-6-methyl-2-phenylquinoline are limited in the public domain, research on analogous compounds provides significant insight into its probable mechanisms of action, focusing on DNA gyrase, topoisomerases, protein kinases, and other enzyme systems.

DNA gyrase and topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical for DNA replication, transcription, and repair. nih.gov Consequently, they are well-established targets for antimicrobial and anticancer agents. The quinoline core is a prominent feature of many compounds designed to inhibit these enzymes.

Research has demonstrated that novel quinoline derivatives can act as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov For instance, studies on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have led to the identification of compounds with potent inhibitory activity against Escherichia coli DNA gyrase, with one derivative showing an IC₅₀ value of 0.0017 μM. nih.gov Similarly, other research efforts have focused on developing 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives as topoisomerase IIα poisons, which function by intercalating with DNA. nih.gov These studies highlight the potential of the broader quinoline class to interfere with these crucial enzymatic processes. While specific inhibitory concentrations for this compound against DNA gyrase or topoisomerase have not been detailed in the available literature, its structural similarity to known inhibitors suggests it may operate through a similar mechanism.

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline and quinazoline (B50416) frameworks are central to numerous kinase inhibitors.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): MK2, a downstream substrate of p38 MAP kinase, is involved in cellular stress and inflammatory responses. genecards.orgbiorxiv.org Targeting MK2 directly is considered a promising therapeutic strategy to avoid the toxicity associated with broader p38 MAPK inhibition. biorxiv.org Research has identified various small molecule inhibitors of MK2, including ATP-competitive and non-ATP-competitive compounds, demonstrating the tractability of this enzyme as a drug target. selleckchem.com While specific data on this compound is not available, the general class of quinoline derivatives has been explored for MK2 inhibition.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor cell growth and proliferation. nih.gov Quinazoline-based compounds like gefitinib (B1684475) and erlotinib (B232) are well-known EGFR inhibitors. nih.gov Research into novel 6-arylureido-4-anilinoquinazoline derivatives has yielded compounds with potent EGFR inhibitory activity, with some showing IC₅₀ values in the nanomolar range. frontiersin.org For example, one such derivative, compound 7i, demonstrated an IC₅₀ of 17.32 nM against EGFR. frontiersin.org These findings underscore the potential of the quinoline/quinazoline scaffold to effectively target this key oncogenic kinase.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a key anti-angiogenic strategy. nih.gov Various heterocyclic compounds, including quinoline and quinazoline derivatives, have been investigated as VEGFR-2 inhibitors. nih.gov Studies have shown that substitutions on the quinoline ring system can yield potent inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to the established drug sorafenib. nih.govnih.gov

Kinase TargetCompound ClassExample IC₅₀ Value
MK2 ATP-competitive Inhibitor8.5 nM (MK2 Inhibitor III) selleckchem.com
MK2 Non-ATP competitive Inhibitor0.11 µM (MK2-IN-1) selleckchem.com
EGFR 6-arylureido-4-anilinoquinazoline17.32 nM (Compound 7i) frontiersin.org
VEGFR-2 Quinolinone derivative48.8 nM (Compound 18) nih.gov
VEGFR-2 bis( nih.govnih.govnih.govtriazolo)quinoxaline3.7 nM (Compound 23j) nih.gov

This table presents inhibitory activities of various quinoline and quinazoline derivatives against specified protein kinases to illustrate the potential of this chemical class.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones and related molecules. wikipedia.orgnih.gov This enzyme plays a dual role; it is involved in detoxification and chemoprotection by preventing the formation of reactive semiquinones, but it can also bioactivate certain antitumor quinones, making it a target for enzyme-directed cancer therapy. nih.govumt.eduresearchgate.net

Research has focused on developing novel quinolinequinones that can be selectively bioactivated by NQO1, which is often overexpressed in solid tumors. umt.edu The metabolism of these compounds by NQO1 can lead to the production of reactive oxygen species (ROS), inducing severe oxidative stress and selective toxicity in cancer cells with high NQO1 activity. umt.edu While the direct effect of this compound on NQO1 has not been reported, its quinoline structure is related to the quinolinequinones designed to be substrates for this enzyme.

Cellular Pathway Interferences in In Vitro Research Models

Beyond direct enzyme inhibition, the effects of quinoline-based compounds are often studied at the cellular level to understand their impact on complex pathways such as cell cycle progression. These studies provide a broader view of the compound's functional consequences within a biological system.

The cell cycle is a tightly regulated process that governs cell division, and its checkpoints are crucial for maintaining genomic integrity. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. nih.gov Disruption of the cell cycle, often leading to arrest at specific phases, is a common mechanism of action for anticancer agents.

While direct cell cycle analysis of this compound is not described in the available literature, related compounds have been shown to induce cell cycle arrest. For instance, senescence in certain cell types can be characterized by an arrest in the G2/M phase. nih.gov Furthermore, MAPKAP kinase 2 (MK2), a potential target for quinoline derivatives, is known to be a G2/M regulator. taylorandfrancis.com This suggests a potential link between the kinase inhibitory profile of quinoline compounds and their ability to modulate cell cycle progression. Studies on other small molecules have demonstrated that inhibiting key cell cycle regulators can induce arrest at either the S phase or the G2/M transition, highlighting this as a key pathway for intervention.

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite extensive searches across multiple scientific databases, no research data has been found on the biological activity of the chemical compound this compound.

As of the current date, there is a notable absence of published studies detailing the molecular target identification and mechanistic pathways of action for this compound in any research models. Consequently, information regarding its effects on apoptosis induction, oxidative stress, or gene modulation is not available in the public domain.

The specific areas of investigation outlined for this article, including the investigation of apoptosis induction mechanisms, studies on oxidative stress and cellular antioxidants like glutathione, and the analysis of gene modulation and cytokine generation pathways, have not been the subject of any discernible research on this particular compound. Furthermore, there is no information regarding its mechanistic distinction in biological responses, such as any involvement in hypoxia-induced versus p53-dependent or independent pathways.

While the existence of the compound is documented, its biological properties and potential therapeutic or toxicological effects have not been characterized in any peer-reviewed scientific literature or publicly accessible research repositories. Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, or in-depth scientific analysis for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of 4,8-dichloro-6-methyl-2-phenylquinoline would be expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the quinoline (B57606) and phenyl rings.

The methyl group at the C-6 position is anticipated to produce a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. The protons on the quinoline core (H-3, H-5, and H-7) will appear as distinct signals in the aromatic region. The H-3 proton, being in the heterocyclic ring and adjacent to the phenyl group, would likely resonate as a singlet around δ 7.4-7.6 ppm. The H-5 and H-7 protons on the benzenoid ring of the quinoline core are expected to appear as singlets as well, due to the substitution pattern, with chemical shifts influenced by the adjacent chloro and methyl groups. Specifically, H-5 might appear around δ 7.8-8.0 ppm and H-7 around δ 7.6-7.8 ppm.

The protons of the C-2 phenyl group will exhibit a complex multiplet pattern in the aromatic region, typically between δ 7.3 and δ 8.2 ppm. The ortho-protons (H-2' and H-6') are expected to be deshielded due to their proximity to the quinoline ring and would likely appear at the downfield end of this range.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (at C-6)~2.5Singlet
H-3~7.4 - 7.6Singlet
H-5~7.8 - 8.0Singlet
H-7~7.6 - 7.8Singlet
Phenyl H~7.3 - 8.2Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The methyl carbon at C-6 is expected to have a signal in the upfield region, around δ 20-25 ppm. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The carbons bearing the chloro substituents (C-4 and C-8) will be significantly influenced, with their chemical shifts appearing in the range of δ 130-145 ppm. The presence of the electron-withdrawing chlorine atoms causes a downfield shift for the carbon to which they are attached. The C-2 carbon, bonded to the phenyl group, is also expected to be in the downfield region, likely around δ 155-160 ppm. The carbons of the phenyl ring will show a set of signals between δ 125 and 140 ppm.

Carbon Predicted Chemical Shift (δ, ppm)
CH₃ (at C-6)~20 - 25
Quaternary Carbons (C-2, C-4, C-6, C-8, C-8a, C-4a, C-1')~120 - 160
Methine Carbons (C-3, C-5, C-7, Phenyl CH)~120 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

For a molecule with multiple substituents and overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be particularly useful in assigning the protons within the phenyl ring by showing the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the molecule, for instance, confirming the chemical shift of the C-3 carbon by its correlation with the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is extremely powerful for piecing together the molecular structure. For example, a correlation between the methyl protons at C-6 and the C-5 and C-7 carbons would confirm their positions. Similarly, correlations between the H-3 proton and the C-2 and C-4 carbons would solidify the connectivity around the heterocyclic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The methyl group C-H stretching will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline and phenyl rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions will be influenced by the substitution pattern on the quinoline ring.

Methyl bending: The bending vibrations of the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 2960
C=C and C=N Stretch1400 - 1650
CH₃ Bend1375, 1450
C-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS), particularly with electron ionization (EI), would be highly informative for this compound.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of a chlorine atom, a methyl group, or the phenyl group. Common fragmentation pathways for quinoline derivatives include the cleavage of the bonds adjacent to the heteroatom and the substituents.

Ion Description
[M]⁺Molecular ion
[M-Cl]⁺Loss of a chlorine atom
[M-CH₃]⁺Loss of the methyl group
[M-Ph]⁺Loss of the phenyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 2-phenylquinoline (B181262) core in this compound is expected to give rise to strong absorption bands in the ultraviolet region.

Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the phenyl group at the C-2 position extends the conjugation, which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The chloro and methyl substituents will also have a modest influence on the position and intensity of these absorption bands. It is anticipated that the compound will show strong absorption in the 250-350 nm range.

An in-depth analysis of the chemical compound this compound reveals its position within the broader class of quinoline derivatives, a group of heterocyclic compounds extensively studied for their therapeutic potential. The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the design of novel bioactive molecules. benthamdirect.comnih.gov This article explores the lead optimization strategies and chemical biology applications pertinent to quinoline derivatives, providing a framework for understanding the research trajectory of compounds like this compound.

Lead Optimization Strategies and Chemical Biology Applications

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a viable drug candidate. patsnap.combiobide.com This involves enhancing potency, selectivity, and pharmacokinetic properties through iterative structural modifications. patsnap.com For quinoline (B57606) derivatives, including 4,8-Dichloro-6-methyl-2-phenylquinoline, these strategies are essential for translating initial biological activity into therapeutic potential.

Q & A

Q. Q1: What are the established synthetic routes for 4,8-Dichloro-6-methyl-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization and halogenation steps. For example:

  • Friedländer condensation : Aromatic aldehydes react with aminoketones to form the quinoline core. Chlorination (e.g., using POCl₃) introduces Cl at positions 4 and 8 .
  • Selective methylation : Methyl groups are introduced via alkylation or cross-coupling reactions under palladium catalysis .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (GC/HPLC)Reference
CyclizationAcOH, 120°C, 12h65–70>95%
ChlorinationPOCl₃, DMF, 80°C, 6h85>97%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 4h78>98%

Challenges : Competing halogenation at adjacent positions requires precise temperature control .

Advanced Structural Analysis

Q. Q2: How can X-ray crystallography resolve ambiguities in the substitution pattern of this compound?

Methodological Answer:

  • SHELX refinement : High-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) are processed using SHELXL for structure solution. Hydrogen atoms are located via difference maps and refined freely .
  • Key Metrics : Bond lengths (C–Cl: ~1.73 Å, C–C: ~1.48 Å) and angles validate regioselectivity .

Q. Example from Analogous Compounds :

  • 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline crystallizes in monoclinic P21/n (a = 10.5922 Å, β = 92.988°) .

Mechanistic Studies and Biological Activity

Q. Q3: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • DNA Gyrase Inhibition : Fluorinated analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline) disrupt bacterial DNA replication by binding to gyrase B (IC₅₀ = 1.2 µM) .
  • Structure-Activity Relationship (SAR) :
    • Chlorine at C-4/C-8 : Enhances lipophilicity, improving membrane permeability (logP = 3.2) .
    • Methyl at C-6 : Reduces metabolic degradation by cytochrome P450 .

Q. Q4: How to address discrepancies in reported biological activities of chloro-substituted quinolines?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., bacterial strains, incubation time). For example:
    • Antimicrobial assays : Variations in MIC values arise from differences in broth microdilution vs. agar diffusion methods .
  • Structural Validation : Confirm compound purity via HPLC (>98%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. Case Study :

  • 6-Chloro-2-methylquinoline derivatives showed conflicting IC₅₀ values (2.5 µM vs. 5.8 µM) due to impurity in one batch (85% purity vs. 98%) .

Advanced Synthetic Challenges

Q. Q5: What strategies improve regioselectivity during dichlorination of 6-methyl-2-phenylquinoline?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to position Cl at C-4/C-7. Subsequent deprotection yields the target .
  • Solvent Effects : Polar aprotic solvents (DMF) favor electrophilic substitution at electron-deficient positions .

Q. Optimization Table :

MethodRegioselectivity (C-4:C-8)Yield (%)Reference
POCl₃ in DMF1:1.285
NCS in AcOH1:0.872

Computational and Experimental Integration

Q. Q6: How can DFT calculations guide the design of this compound analogs?

Methodological Answer:

  • HOMO-LUMO Analysis : Predicts electrophilic sites for functionalization. For example, C-4/C-8 have higher Fukui indices (f⁺ = 0.12) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) optimize binding to kinase targets (RMSD < 2.0 Å) .

Validation : Experimental IC₅₀ values correlate with computed binding energies (R² = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.